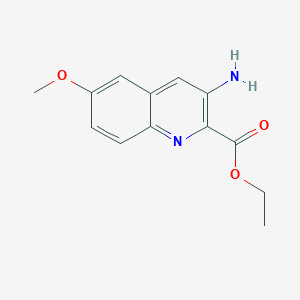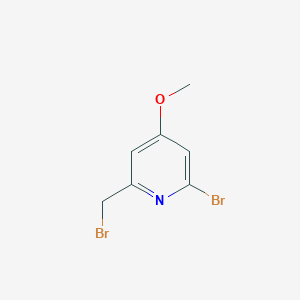
(1S,2S)-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol: is a chiral organic compound with the molecular formula C13H16O2 . It is characterized by a cyclopentene ring substituted with a benzyloxy methyl group and a hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentene derivative.
Benzyloxy Methylation: The cyclopentene derivative undergoes benzyloxy methylation using benzyl chloride and a base such as sodium hydride.
Hydroxylation: The intermediate product is then subjected to hydroxylation to introduce the hydroxyl group at the desired position. This can be achieved using reagents like osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to remove the double bond or to convert the hydroxyl group to a hydrogen atom using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Benzyl chloride, sodium hydride
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alkanes, alcohols
Substitution: Various substituted cyclopentene derivatives
Aplicaciones Científicas De Investigación
(1S,2S)-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of (1S,2S)-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol depends on the specific reactions it undergoes. Generally, the compound interacts with various molecular targets through its functional groups. For example, the hydroxyl group can form hydrogen bonds, and the benzyloxy group can participate in π-π interactions. These interactions influence the compound’s reactivity and its role in different chemical and biological processes.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol: A diastereomer with different stereochemistry.
Cyclopent-3-en-1-ol: Lacks the benzyloxy methyl group.
Benzyloxycyclopentane: Lacks the double bond and hydroxyl group.
Uniqueness
(1S,2S)-2-((Benzyloxy)methyl)cyclopent-3-en-1-ol is unique due to its specific stereochemistry and the presence of both a benzyloxy methyl group and a hydroxyl group. This combination of features makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
(1S,2S)-2-(phenylmethoxymethyl)cyclopent-3-en-1-ol |
InChI |
InChI=1S/C13H16O2/c14-13-8-4-7-12(13)10-15-9-11-5-2-1-3-6-11/h1-7,12-14H,8-10H2/t12-,13-/m0/s1 |
Clave InChI |
WACMQXMZXZTKIV-STQMWFEESA-N |
SMILES isomérico |
C1C=C[C@H]([C@H]1O)COCC2=CC=CC=C2 |
SMILES canónico |
C1C=CC(C1O)COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



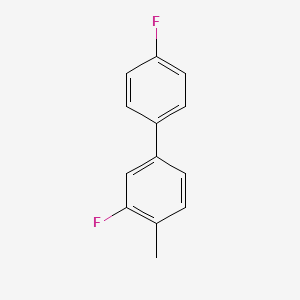
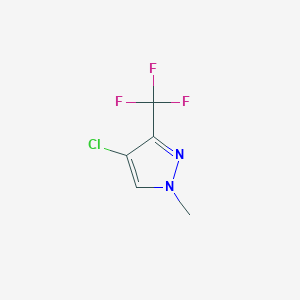

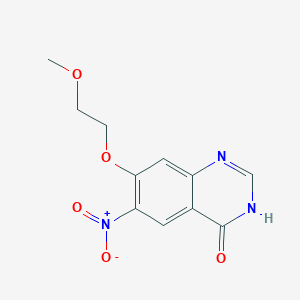

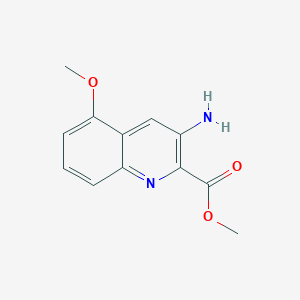

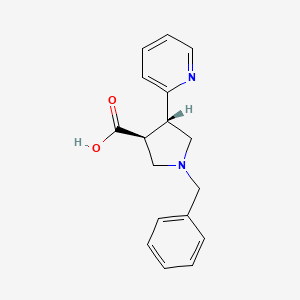
![5-[4-(3,5-diaminophenyl)phenyl]benzene-1,3-diamine](/img/structure/B15329228.png)

![4-Chloro-2-(trifluoromethyl)benzo[g]quinazoline](/img/structure/B15329239.png)
